molecular formula C14H10N2O4 B14658693 2-[(3-Nitrophenyl)methylideneamino]benzoic acid CAS No. 42027-58-7

2-[(3-Nitrophenyl)methylideneamino]benzoic acid

Cat. No.: B14658693
CAS No.: 42027-58-7
M. Wt: 270.24 g/mol
InChI Key: FSWKLPOFUIMIFP-UHFFFAOYSA-N
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Description

2-[(3-Nitrophenyl)methylideneamino]benzoic acid is an organic compound that features both a nitro group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Nitrophenyl)methylideneamino]benzoic acid typically involves the condensation reaction between 3-nitrobenzaldehyde and 2-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Nitrophenyl)methylideneamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-[(3-Nitrophenyl)methylideneamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-[(3-Nitrophenyl)methylideneamino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzoic acid moiety can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Nitrophenyl)methylideneamino]benzoic acid
  • 2-[(2-Nitrophenyl)methylideneamino]benzoic acid
  • 2-[(3-Nitrophenyl)methylideneamino]benzoic acid derivatives

Uniqueness

This compound is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with other molecules. This positioning can lead to distinct chemical and biological properties compared to its isomers and derivatives.

Properties

CAS No.

42027-58-7

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

2-[(3-nitrophenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C14H10N2O4/c17-14(18)12-6-1-2-7-13(12)15-9-10-4-3-5-11(8-10)16(19)20/h1-9H,(H,17,18)

InChI Key

FSWKLPOFUIMIFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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